7-Methyl-6-oxa-2-azaspiro[3.4]octane
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Overview
Description
7-Methyl-6-oxa-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-oxa-2-azaspiro[3.4]octane can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These principles include the use of scalable reactions and cost-effective reagents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-6-oxa-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reagents like lithium aluminum hydride.
Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-Methyl-6-oxa-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the production of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-Methyl-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the methyl group present in 7-Methyl-6-oxa-2-azaspiro[3.4]octane.
6-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid methyl ester: Another related compound with a carboxylic acid ester group.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
7-methyl-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H13NO/c1-6-2-7(5-9-6)3-8-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
QKPZIELOYYIHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CNC2)CO1 |
Origin of Product |
United States |
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